Home > Products > Screening Compounds P48138 > sodium;tetradecyl sulfate
sodium;tetradecyl sulfate -

sodium;tetradecyl sulfate

Catalog Number: EVT-7955892
CAS Number:
Molecular Formula: C14H29NaO4S
Molecular Weight: 316.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Sodium tetradecyl sulfate is classified as an anionic surfactant and is primarily used in the medical field as a sclerosing agent for the treatment of varicose veins. It is the sodium salt of tetradecanol sulfate and has the chemical formula C14H29NaO4S\text{C}_{14}\text{H}_{29}\text{NaO}_4\text{S} with a molecular weight of approximately 316.43 g/mol . The compound is derived from the sulfonation of tetradecanol, which can be synthesized through various organic reactions involving long-chain alcohols .

Synthesis Analysis

The synthesis of sodium tetradecyl sulfate can be achieved through several methods. One notable method involves an aldol reaction between methyl isobutyl ketone and 2-ethylhexanal at temperatures ranging from 90 to 110 °C, followed by sulfonation of the resultant alcohol . Another method utilizes lipophilic organic solvents for liquid-phase continuous extraction, which effectively removes contaminants while maintaining high purity levels (greater than 99.9%) in the final product .

In one specific embodiment, sodium tetradecyl sulfate is produced by mixing an aqueous solution of the compound with ethanol and freeze-drying it to obtain a crystalline form. The preferred mass ratio of water to sodium tetradecyl sulfate in this method is between 8:1 and 10:1 .

Molecular Structure Analysis

The molecular structure of sodium tetradecyl sulfate consists of a long hydrophobic hydrocarbon chain (tetradecane) attached to a sulfate group. The structural formula can be represented as:

Na+C14H29O4S\text{Na}^+\,\text{C}_{14}\text{H}_{29}\text{O}_4\text{S}^-

The compound exhibits properties typical of surfactants, forming micelles in aqueous solutions due to its amphiphilic nature—having both hydrophilic (sulfate group) and hydrophobic (hydrocarbon chain) components. This property is crucial for its effectiveness in medical applications .

Chemical Reactions Analysis

Sodium tetradecyl sulfate participates in various chemical reactions typical for surfactants. It can undergo hydrolysis in aqueous solutions, resulting in the release of tetradecanol and sodium ions. Additionally, it can react with proteins and lipids in biological systems, leading to denaturation or aggregation effects that are leveraged in sclerotherapy treatments .

In industrial contexts, sodium tetradecyl sulfate can also be involved in emulsification processes due to its surfactant properties, facilitating the mixing of immiscible liquids .

Mechanism of Action

The mechanism of action for sodium tetradecyl sulfate as a sclerosing agent involves its irritant properties on vascular endothelium. Upon injection into veins, it causes localized inflammation and thrombosis by damaging endothelial cells, leading to vessel occlusion. This process promotes fibrous tissue formation around the injected area, ultimately resulting in vein obliteration .

Research indicates that sodium tetradecyl sulfate may induce a hypercoagulable state by inhibiting protein C and promoting platelet aggregation, which further enhances its efficacy as a sclerosing agent .

Physical and Chemical Properties Analysis

Sodium tetradecyl sulfate is typically encountered as a white, waxy solid that is soluble in water. Key physical and chemical properties include:

  • Molecular Formula: C14H29NaO4S\text{C}_{14}\text{H}_{29}\text{NaO}_4\text{S}
  • Molecular Weight: 316.43 g/mol
  • Appearance: White waxy solid
  • Solubility: Soluble in water; forms micelles
  • pH: Typically alkaline when dissolved
  • Melting Point: Varies depending on purity but generally around 140 °C during thermal transitions .
Applications

Sodium tetradecyl sulfate has diverse applications across various fields:

  1. Medical Applications:
    • Sclerotherapy: Used for treating varicose veins by inducing thrombosis and subsequent vein obliteration.
    • Irritant for Hemorrhoids: Employed as an irritant agent to treat hemorrhoidal conditions.
  2. Industrial Applications:
    • Surfactant: Utilized as an emulsifier in cosmetic formulations and detergents due to its ability to reduce surface tension.
    • Laboratory Reagent: Acts as a reagent in biochemical assays and research applications.
  3. Pharmaceutical Formulations:
    • Used as an excipient or active ingredient in various pharmaceutical products aimed at vascular treatments .
Historical Evolution and Synthesis Paradigms

Chronological Development of STS Synthesis: From Industrial Detergent to Pharmaceutical Agent

Sodium tetradecyl sulfate (STS) has undergone a remarkable transformation since its initial development as an industrial surfactant. The compound was first described in 1946 by Reiner, who identified its vascular obliteration properties through experimental studies on anionic surface-active compounds [1]. Originally manufactured as NIAPROOF Anionic Surfactant 4 (NAS 4) by Niacet (Niagara Falls, NY), STS was a high-grade detergent formulated for cleaning optical surfaces. This industrial-grade material contained 26-28% STS by weight with significant contaminants, including up to 20% carbitol (diethylene glycol ethyl ether) and 1-2% sodium chloride [1].

The transition to pharmaceutical applications began in the 1950s when clinicians recognized its potential as a sclerosant agent for treating varicose veins. This shift necessitated extensive purification processes to remove industrial contaminants. The first pharmaceutical formulation emerged when Elkins Sinn developed Sotradecol® in the 1970s, though early versions still contained approximately 0.6% w/v carbitol [1]. The evolution continued with Mylan Pharma Group (formerly Bioniche) producing carbitol-free STS by 2007, as confirmed through independent analytical testing by ChemCon (Freiburg, Germany) [1].

Patent analysis reveals accelerating innovation in STS synthesis and applications. Between 2012-2021, 2,331 patents referenced STS, peaking in 2018 with 324 filings. Japan dominated this intellectual property landscape (30% of patents), followed by the United States (26%) and China (15%). The primary classification codes highlight STS's pharmaceutical focus: A61K (medical preparations) accounted for 3,397 patents, while A61Q (cosmetic applications) represented 1,301 patents [4].

Table 1: Key Milestones in STS Development

YearDevelopmentSignificance
1946Reiner's initial descriptionFirst scientific characterization of STS properties
1950sClinical adoption for sclerotherapyTransition from industrial to medical use
1974First pharmaceutical patent (Thiele)Liquefied composition for vascular treatment
2000Fibro-Vein with 0.02% carbitolImproved purity profile
2007Carbitol-free SotradecolElimination of key industrial contaminant

Comparative Analysis of Early vs. Modern Synthesis Techniques

The synthesis of STS has evolved from chemically aggressive, impurity-prone methods to precisely controlled processes meeting pharmaceutical manufacturing standards:

Early Industrial Synthesis (Pre-1980):

  • Reaction Pathway: Early production employed aldol condensation of methyl isobutyl ketone and 2-ethylhexanal at 90-110°C, followed by sulfonation of the resulting branched alcohol [4].
  • Sulfonation Agents: Used chlorosulfonic acid (ClSO₃H), a highly reactive and hazardous agent generating hydrochloric acid as a byproduct. This required extensive neutralization and purification steps, often yielding inconsistent purity [3] [4].
  • Impurity Profile: Industrial processes tolerated up to 20% carbitol content, which functioned as a solvent but introduced toxicity concerns. Independent analyses in 1989-1990 revealed significant batch-to-batch variability in carbitol levels (0.02% in Fibro-Vein vs. 2.6% in Trombovar) [1].
  • Neutralization: Employed sodium carbonate (Na₂CO₃) or sodium hydroxide in non-standardized conditions, leading to variable pH and residual salts [5].

Modern Pharmaceutical Synthesis (Post-2000):

  • Advanced Sulfonation: Transitioned to gaseous sulfur trioxide (SO₃) sulfonation in falling film reactors, enabling precise temperature control and reduced side reactions. This method eliminated halogenating agents and produced fewer byproducts [3] [5].
  • Purification Technologies: Implemented multi-stage extraction using organic solvents (ethyl acetate, diethyl ether, or n-hexane) to remove hydrophobic impurities. Subsequent crystallization or freeze-drying produced STS with >99.5% purity [3] [5].
  • Crystal Engineering: Modern patents describe specific crystalline forms of STS (Form A: needle-like crystals; Form B: lamellar structure) obtained through controlled recrystallization from ethanol-water systems. These forms enhance stability and dissolution profiles [5].
  • Analytical Control: Incorporates HPLC-UV quantification and powder X-ray diffraction for polymorph characterization, ensuring batch consistency absent in early manufacturing [5].

Table 2: Synthesis Technique Evolution

ParameterEarly Industrial SynthesisModern Pharmaceutical Synthesis
Sulfonation AgentChlorosulfonic acidGaseous SO₃
CatalystNot controlledNitrogen atmosphere
NeutralizationSodium carbonateControlled NaOH addition
PurificationSimple precipitationSolvent extraction, freeze-drying
Purity90-95%>99.5%
Key ImpurityCarbitol (up to 20%)Carbitol-free

Role of Carbitol Contamination in Historical Manufacturing Processes

Carbitol (diethylene glycol ethyl ether) played a problematic yet integral role in historical STS production. As a deliberate additive in industrial-grade NAS 4, it constituted up to 20% of the formulation to maintain fluidity and handling properties [1]. However, its presence persisted as a contaminant in early pharmaceutical products due to incomplete purification:

Manufacturing Disparities:

  • Analytical studies (1989-1990) revealed stark differences in carbitol content among commercial STS products: Fibro-Vein (0.02%), Elkins Sinn's Sotradecol (0.6%), and Trombovar (2.6%) [1].
  • This variability stemmed from divergent purification protocols and the physical properties of industrial STS. At temperatures below 15°C, the parent compound fractionated, creating concentration gradients within storage drums (STS >27% at bottom, <27% at top), further complicating impurity control [1].

Toxicological Concerns:

  • Carbitol exhibits similar toxicity to ethylene glycol, with a human lethal dose estimated at 90-120 mL. Intraperitoneal LD₅₀ values are 5.39 mL/kg in rodents [1].
  • Studies indicated teratogenic effects in mice and rats, alongside dermatitis risks from cutaneous exposure [1].
  • The Ames test demonstrated weak mutagenicity in Salmonella typhimurium and Saccharomyces cerevisiae, raising concerns about long-term safety [1].

Clinical Implications:

  • The presence of carbitol introduced uncontrolled variables in sclerotherapy outcomes. Comparative studies indicated compounded STS (with higher impurity loads) showed reduced efficacy in vein sclerosis versus purified commercial formulations [1].
  • Alemeida and Raines (unreferenced in sources but mentioned in [1]) documented therapeutic differences between compounded STS and Sotradecol, suggesting carbitol or other impurities might interfere with the detergent mechanism of STS.

Regulatory Resolution:

  • The implementation of Current Good Manufacturing Practices (CGMP) for active pharmaceutical ingredients (mandated in the US and EU by 2005) forced standardization. Mylan's carbitol-free Sotradecol (2007) exemplified this transition, utilizing chromatography-purified STS [1].
  • Modern specifications require ≤0.1% total organic impurities, effectively eliminating carbitol from pharmaceutical-grade STS [5].

Table 3: Historical Carbitol Contamination in STS Products

Product (Manufacturer)Carbitol Content (% w/v)Analysis YearTesting Laboratory
Fibro-Vein (STD Pharma)0.02%1989Butterworth Labs (UK)
Sotradecol (Elkins Sinn)0.6%1990Leberco Testing (USA)
Trombovar (Laboratoires Innothéra)2.6%1989County of Avon Sci. Serv. (UK)
Sotradecol (Mylan)0%2007ChemCon (Germany)

The historical legacy of carbitol contamination underscores the critical importance of stringent purification in repurposing industrial chemicals for pharmaceutical applications. This evolution reflects broader trends in chemical manufacturing where therapeutic use necessitates fundamentally different quality paradigms than industrial applications [1] [4] [5].

Properties

Product Name

sodium;tetradecyl sulfate

IUPAC Name

sodium;tetradecyl sulfate

Molecular Formula

C14H29NaO4S

Molecular Weight

316.43 g/mol

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

UPUIQOIQVMNQAP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.